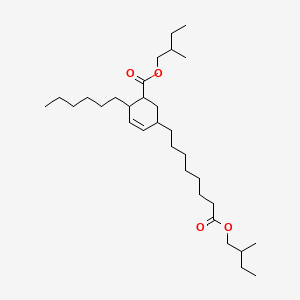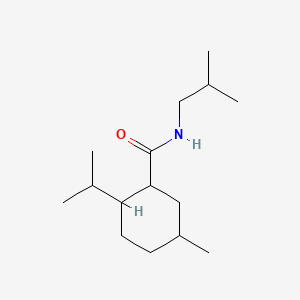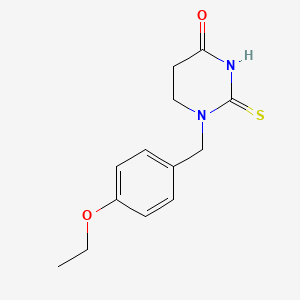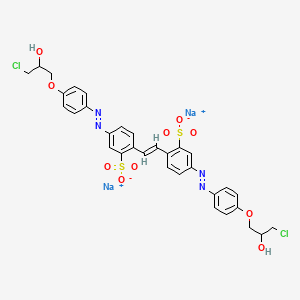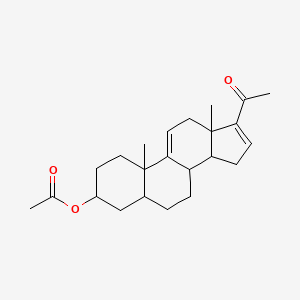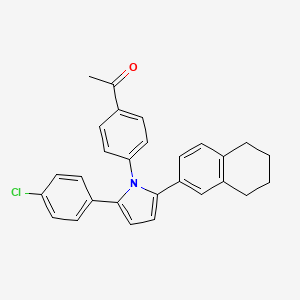
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and tetrahydronaphthalenyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Ethanone, 1-(4-(2-(4-bromophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
91307-03-8 |
|---|---|
Fórmula molecular |
C28H24ClNO |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C28H24ClNO/c1-19(31)20-10-14-26(15-11-20)30-27(22-8-12-25(29)13-9-22)16-17-28(30)24-7-6-21-4-2-3-5-23(21)18-24/h6-18H,2-5H2,1H3 |
Clave InChI |
FCLQJXIDOCVQSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC4=C(CCCC4)C=C3)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



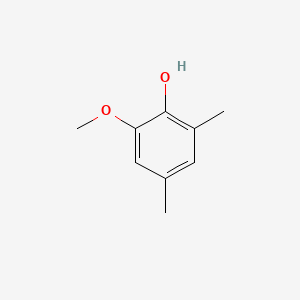
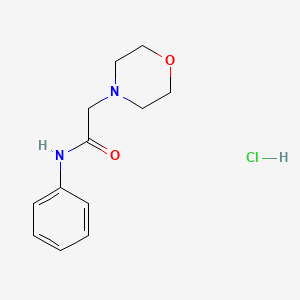



![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
